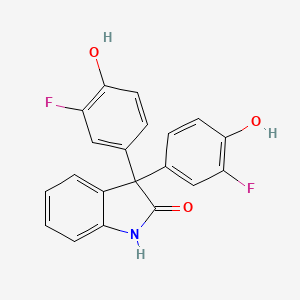![molecular formula C19H14BrN3O5S B5117053 N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor cell proliferation and angiogenesis. BAY 43-9006 was first synthesized in 1999 by Bayer AG and is currently approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 exerts its antitumor effects by inhibiting the activity of several protein kinases involved in tumor cell proliferation and angiogenesis. The drug binds to the ATP-binding pocket of these kinases and prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 also inhibits the formation of new blood vessels by targeting the VEGFR/PDGFR pathway, which is essential for angiogenesis.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have a broad range of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to modulate the immune response and to enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 is a potent and selective inhibitor of several key signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has several limitations for lab experiments, including its relatively short half-life and its potential to induce drug resistance.
Direcciones Futuras
There are several future directions for the development of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 and related compounds. One potential direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of specific protein kinases involved in tumor progression. Finally, there is a need for further research into the mechanisms of drug resistance and the development of strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 involves the reaction of 4-bromoaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base to form an intermediate sulfonamide. The sulfonamide is then coupled with 3-aminobenzamide in the presence of a coupling agent to form the final product.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It is a multikinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to inhibit the proliferation and survival of tumor cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPRDECDHZPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)
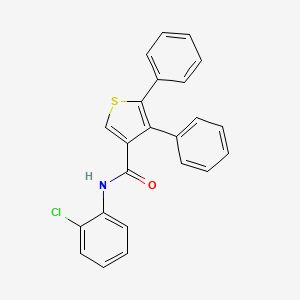
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)
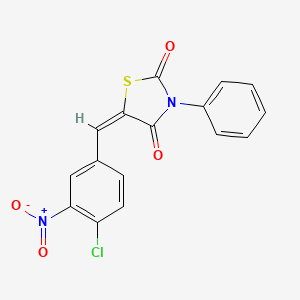
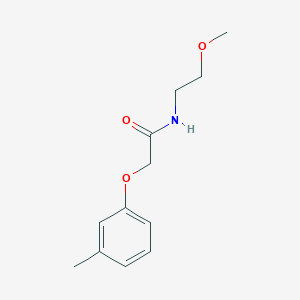
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
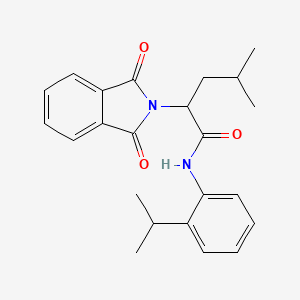
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
